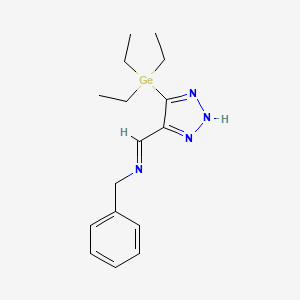
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene-: is a complex organic compound that features a benzylamine moiety linked to a triazole ring substituted with a triethylgermyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The triethylgermyl group is then introduced via a germylation reaction, often using triethylgermane and a suitable catalyst. Finally, the benzylamine moiety is attached through a condensation reaction with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of benzylamine oxides.
Reduction: Reduction reactions can target the triazole ring or the germyl group, potentially leading to the formation of reduced triazole derivatives or germyl hydrides.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Benzylamine oxides.
Reduction: Reduced triazole derivatives and germyl hydrides.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways involving triazole and germyl groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the germyl group can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Benzylamine: A simpler analogue without the triazole and germyl groups.
1,2,3-Triazole: The core structure of the triazole ring.
Triethylgermane: The germyl group without the triazole and benzylamine moieties.
Uniqueness: Benzylamine, N-(4-triethylgermyl-1,2,3-triazol-5-yl)methylidene- is unique due to the combination of the benzylamine, triazole, and germyl functionalities in a single molecule
Propiedades
Fórmula molecular |
C16H24GeN4 |
|---|---|
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
N-benzyl-1-(5-triethylgermyl-2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H24GeN4/c1-4-17(5-2,6-3)16-15(19-21-20-16)13-18-12-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,19,20,21) |
Clave InChI |
SMXKURIYUIMNPR-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C1=NNN=C1C=NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547227.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547232.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)
